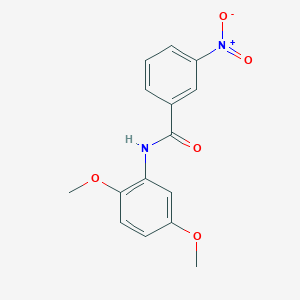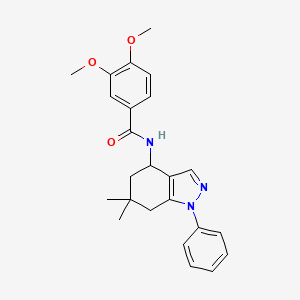![molecular formula C18H21NO B5008226 N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5008226.png)
N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide, also known as modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea. Modafinil is a Schedule IV controlled substance in the United States due to its potential for abuse and addiction. In recent years, modafinil has gained popularity as a cognitive enhancer, with some individuals using it to improve their focus, memory, and productivity.
Wirkmechanismus
The exact mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide is not fully understood, but it is believed to work by increasing the release of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This leads to increased wakefulness and alertness, as well as improved cognitive function.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects on the body. It increases the activity of certain enzymes in the liver, which can affect the metabolism of other drugs and substances. It also affects the levels of certain hormones in the body, such as cortisol and prolactin. Modafinil has been shown to increase heart rate and blood pressure in some individuals, although these effects are generally mild.
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has a number of advantages for use in laboratory experiments. It is a relatively safe and well-tolerated drug, with few side effects. It has also been shown to have a number of beneficial effects on cognitive function and alertness, which can be useful in certain types of experiments. However, N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide is a controlled substance in many countries, which can make it difficult to obtain for research purposes. It is also important to be aware of the potential for abuse and addiction when using this compound in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide. One area of interest is its potential use as a cognitive enhancer in healthy individuals. There is some evidence to suggest that this compound can improve cognitive function in healthy individuals, although more research is needed in this area. Another area of interest is the use of this compound as a potential treatment for depression and other psychiatric disorders. There is some evidence to suggest that this compound may be effective in treating depression, although more research is needed to confirm this. Finally, there is interest in developing new and improved versions of this compound that have fewer side effects and a longer duration of action.
Synthesemethoden
Modafinil was first synthesized in the 1970s by a French pharmaceutical company called Lafon Laboratories. The original synthesis method involved the reaction of benzhydryl sulfinylacetamide with thionyl chloride, followed by the reaction of the resulting intermediate with 2,4-dimethylbenzylamine. This method was later improved upon by other researchers, with some modifications to the reaction conditions and starting materials.
Wissenschaftliche Forschungsanwendungen
Modafinil has been extensively studied for its effects on sleep and wakefulness, as well as its potential therapeutic uses. It has been shown to improve alertness, cognitive function, and mood in individuals with sleep disorders. Modafinil has also been investigated as a potential treatment for depression, ADHD, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-13-9-10-17(14(2)11-13)15(3)19-18(20)12-16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWANKRMGNFVUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B5008148.png)
![7-(4-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5008152.png)

![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B5008169.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-bromophenyl)acrylonitrile](/img/structure/B5008176.png)
![3,4-dichlorobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5008195.png)
![methyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5008197.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5008198.png)
![N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B5008206.png)


![1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole](/img/structure/B5008232.png)

![9,9-dimethyl-12-(4-methyl-3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5008255.png)